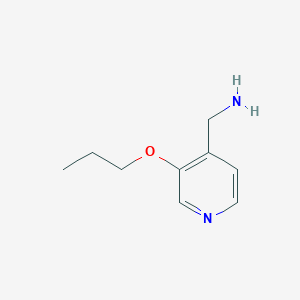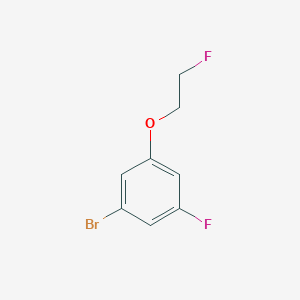
5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole
描述
5-Bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropanecarbonyl group at the 1st position, and a dihydroindole structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indole, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5th position.
Cyclopropanecarbonylation: The brominated intermediate is then reacted with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dihydroindole ring can undergo oxidation to form indole derivatives or reduction to form tetrahydroindole derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted indole derivatives can be formed.
Oxidation Products: Indole derivatives with different oxidation states.
Reduction Products: Tetrahydroindole derivatives.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Indole derivatives are often used as ligands in catalytic reactions.
Biology and Medicine:
Pharmacological Studies: Investigated for potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-bromo-1-cyclopropanecarbonyl-2,3-dihydro-1H-indole depends on its specific application. In pharmacological contexts, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The cyclopropanecarbonyl group can enhance binding affinity and specificity to these targets, while the bromine atom can influence the compound’s reactivity and stability.
相似化合物的比较
5-Bromoindole: Lacks the cyclopropanecarbonyl group, making it less complex.
1-Cyclopropanecarbonylindole: Lacks the bromine atom, affecting its reactivity.
2,3-Dihydro-1H-indole: The parent compound without any substitutions.
Uniqueness:
Structural Complexity: The presence of both the bromine atom and the cyclopropanecarbonyl group makes it a unique and versatile compound.
Reactivity: The combination of these functional groups allows for a wide range of chemical reactions and applications.
属性
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-10-3-4-11-9(7-10)5-6-14(11)12(15)8-1-2-8/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAWFINKUOQEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2-Bromo-3-fluorophenyl)methyl]dipropylamine](/img/structure/B1406019.png)







